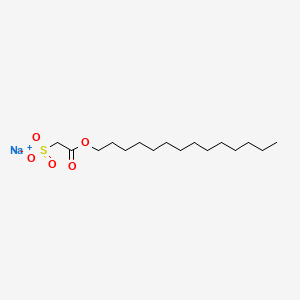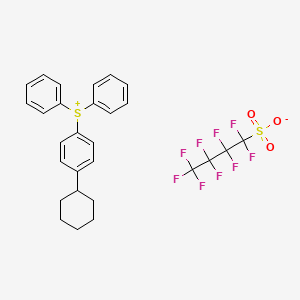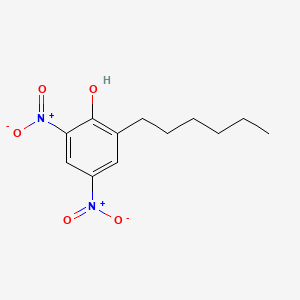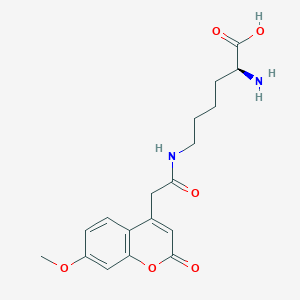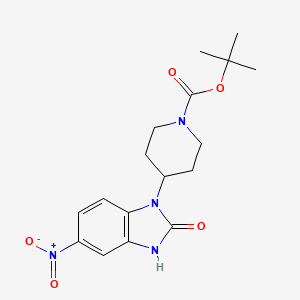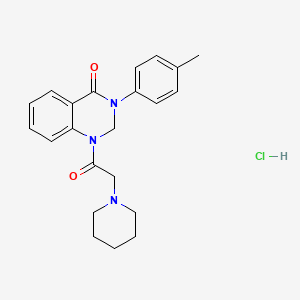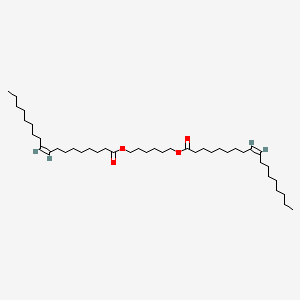
1,6-Hexanediyl dioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexanediyl dioleate: is an organic compound that belongs to the class of esters. It is formed by the esterification of 1,6-hexanediol with oleic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Hexanediyl dioleate is synthesized through the esterification reaction between 1,6-hexanediol and oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 1,6-hexanediol and oleic acid, are mixed in a reactor along with a suitable catalyst. The mixture is heated and continuously stirred to ensure complete reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Hexanediyl dioleate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1,6-hexanediol and oleic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of epoxides or other oxidized derivatives.
Transesterification: this compound can participate in transesterification reactions with other alcohols or esters, producing new ester compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Transesterification: Catalysts such as sodium methoxide or enzymes like lipases.
Major Products Formed:
Hydrolysis: 1,6-Hexanediol and oleic acid.
Oxidation: Epoxides or hydroxylated derivatives.
Transesterification: New esters depending on the reactants used.
Aplicaciones Científicas De Investigación
1,6-Hexanediyl dioleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of various polymers and other organic compounds.
Biology: Studied for its potential as a biocompatible material in drug delivery systems.
Medicine: Investigated for its role in the formulation of pharmaceuticals and cosmetic products.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,6-hexanediyl dioleate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of drugs or other active compounds. The ester linkage in this compound can be hydrolyzed by esterases, releasing the active components, 1,6-hexanediol and oleic acid, which can then exert their respective biological effects.
Comparación Con Compuestos Similares
1,6-Hexanediol diacrylate: Another ester of 1,6-hexanediol, used in the production of polymers and coatings.
1,6-Hexanediol dimethacrylate: Similar to 1,6-hexanediyl dioleate but with methacrylate groups, used in dental materials and adhesives.
1,6-Hexanediol dipalmitate: An ester of 1,6-hexanediol with palmitic acid, used in cosmetics and personal care products.
Uniqueness: this compound is unique due to its combination of 1,6-hexanediol and oleic acid, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility in water and compatibility with organic solvents.
Propiedades
Número CAS |
21224-03-3 |
|---|---|
Fórmula molecular |
C42H78O4 |
Peso molecular |
647.1 g/mol |
Nombre IUPAC |
6-[(Z)-octadec-9-enoyl]oxyhexyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(43)45-39-35-31-32-36-40-46-42(44)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18- |
Clave InChI |
ZNRNSKNVPBUUNI-CLFAGFIQSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



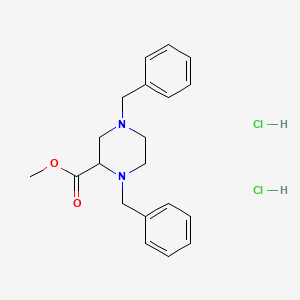


![2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13731086.png)
